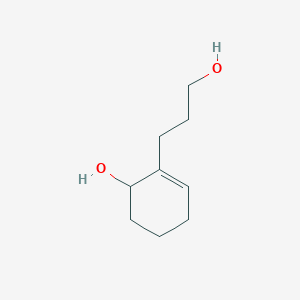
2-(3-Hydroxypropyl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropyl)cyclohex-2-en-1-ol is a chemical compound belonging to the class of organic compounds known as cyclohexenols. It is characterized by a cyclohexene ring with a hydroxyl group (-OH) and a 3-hydroxypropyl substituent attached to the second carbon atom of the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexenol: Another method involves the alkylation of cyclohexenol with 3-chloropropanol in the presence of a strong base such as sodium hydride (NaH). The reaction is performed under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be employed to improve the yield and selectivity of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and nitric acid (HNO3).
Reduction: The compound can be reduced to form cyclohexanol or cyclohexane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. Reagents such as acyl chlorides or alkyl halides are typically used for these reactions.
Common Reagents and Conditions:
Oxidation: CrO3, HNO3, H2O, room temperature.
Reduction: LiAlH4, ether solvent, 0°C to room temperature.
Substitution: Acyl chlorides, alkyl halides, pyridine, room temperature.
Major Products Formed:
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Esters, ethers.
Scientific Research Applications
2-(3-Hydroxypropyl)cyclohex-2-en-1-ol has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of polymers and other materials due to its reactive hydroxyl group.
Mechanism of Action
The mechanism by which 2-(3-Hydroxypropyl)cyclohex-2-en-1-ol exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Various hydrolases and oxidases.
Receptors: Potential binding to specific receptor sites in drug discovery.
Comparison with Similar Compounds
Cyclohexenol
3-Hydroxycyclohexene
Cyclohexanone
Adipic acid
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h4,9-11H,1-3,5-7H2 |
InChI Key |
KDRQYVPUPJAIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















